Researchers investigating PDE5 inhibition or prodrug pharmacokinetics require the intact diglycoside scaffold-not deglycosylated metabolites. Icariin (CAS 56692-02-5) is the validated starting material for SAR studies and oral prodrug evaluations.
- **Pharmacodynamic precision**: PDE5 IC₅₀ = 0.432 μM; 167× selective vs. PDE4
- **Prodrug validation**: 91.2% metabolized to icariside II in vivo (rat model)
- **SAR-ready scaffold**: Parent for C3/C7 modifications; derivatives achieve IC₅₀ = 75 nM (comparable to sildenafil)
Available for immediate R&D procurement.
Molecular FormulaC49H56O23
Molecular Weight1013.0 g/mol
CAS No.56692-02-5
Cat. No.B3272455
⚠ Attention: For research use only. Not for human or veterinary use.
Icariin (ICA, CAS 56692-02-5) is a prenylated flavonol glycoside and the principal bioactive constituent of Epimedium species (Berberidaceae). Its molecular structure comprises a flavonoid backbone (icaritin) with a rhamnosyl residue at C3 and a glucosyl residue at C7, a glycosylation pattern that fundamentally distinguishes its pharmacological and pharmacokinetic behavior from its deglycosylated metabolites [1]. Icariin demonstrates cGMP-specific phosphodiesterase-5 (PDE5) inhibition with an IC₅₀ of 0.432 μM and 167-fold selectivity over PDE4, establishing its baseline pharmacodynamic profile .
ScaffoldFlavonoid glycoside probe for PDE5 pathway studies and SAR exploration
ProdrugOral prodrug that undergoes extensive first-pass conversion to icariside II for in vivo metabolite exposure studies
ScreeningDirect cytotoxicity screening in cancer cell-line models requiring intact diglycoside
[1] Jian Huang et al. Icaritin and its glycosides enhance osteoblastic, but suppress osteoclastic, differentiation and activity in vitro. Life Sciences. 2007; 81(10): 832-840. DOI: 10.1016/j.lfs.2007.07.015. PMID: 17764702. View Source
Why Icariin Cannot Be Substituted by Metabolites
Substituting icariin with its deglycosylated metabolites icariside II or icaritin is scientifically invalid due to fundamental differences in molecular structure that dictate divergent pharmacokinetic fate, biodistribution, and direct pharmacological activity. Icariin acts as the glycosylated prodrug that, upon oral administration, undergoes extensive first-pass intestinal and hepatic metabolism—over 91% is converted to icariside II in rats—yielding a distinct circulating metabolite profile compared to direct icariside II or icaritin administration [1][2]. The presence of the intact diglycoside moiety confers icariin with unique direct cytotoxic activity superior to its metabolites in certain cancer models, a property lost upon deglycosylation . Consequently, procurement selection between icariin and its metabolites must be dictated by the specific experimental objective: icariin for investigations requiring the intact glycosylated scaffold or prodrug pharmacokinetics; icariside II or icaritin for studies targeting post-metabolic active species or enhanced oral bioavailability.
Metabolite mismatch
Icariside II and icaritin lack the diglycoside moiety; reported direct cytotoxicity profiles may differ, and intact glycoside is required for certain cell-line models.
Prodrug behavior not transferable
Oral icariin acts as a prodrug with >90% first-pass conversion; pharmacokinetic outcomes cannot be replicated by administering metabolites directly.
Target engagement shift
Deglycosylation changes PDE5 inhibition potency by orders of magnitude; SAR conclusions based on icariin may not apply to its deglycosylated forms.
[1] Tao Cheng et al. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats. Molecules. 2015; 20(12): 21274-21286. DOI: 10.3390/molecules201219771. View Source
[2] Shih Peng Wong et al. Pharmacokinetics of prenylflavonoids and correlations with the dynamics of estrogen action in sera following ingestion of a standardized Epimedium extract. Journal of Pharmaceutical and Biomedical Analysis. 2009; 50(2): 216-223. DOI: 10.1016/j.jpba.2009.04.022. View Source
Icariin Comparative Performance Evidence
Direct Cytotoxicity vs. Icariside II and Icaritin
Icariin (ICA) demonstrated higher direct cytotoxic potency than its deglycosylated metabolites icariside II and icaritin across three human cancer cell lines (A549 lung carcinoma, A375P melanoma, MCF-7 breast adenocarcinoma) in MTT assays. The intact diglycoside structure of icariin was essential for this enhanced activity .
Direct CytotoxicityData to verify
Icariin: highest potencyIcariside II & Icaritin: lower activity
Supports cytotoxicity endpoint review
Rank order from MTT assay; exact IC₅₀ values not available
Cytotoxic activity (IC₅₀) against human cancer cell lines
Target Compound Data
Icariin: most active compound among the series tested
Comparator Or Baseline
Icariside II: less active than icariin; Icaritin: less active than icariin
Quantified Difference
Icariin > Icariside II > Icaritin (rank order of potency; exact IC₅₀ values not provided in abstract; full data in article)
Conditions
MTT assay; human cancer cell lines A549, A375P, and MCF-7
Why This Matters
Procurement of icariin rather than its metabolites is required for direct cytotoxic screening applications where the intact glycoside scaffold confers unique, non-metabolite-dependent activity.
Following oral administration to rats, 91.2% of icariin (ICA) is converted to icariside II (ICA II) via first-pass metabolism, whereas only 0.4% conversion occurs after intravenous administration. Comparative pharmacokinetic analysis revealed that after oral dosing, the Cₘₐₓ of ICA II was 3.8-fold higher and AUC₀–ₜ 13.0-fold higher than those of ICA [1].
Oral Prodrug ConversionReported
91.2% conversion to icariside II; Cₘₐₓ ratio 3.8×, AUC₀–ₜ ratio 13.0×
Oral pharmacokinetics: conversion rate, peak plasma concentration (Cₘₐₓ), and area under curve (AUC₀–ₜ)
Target Compound Data
Icariin (ICA) oral: baseline Cₘₐₓ and AUC₀–ₜ (reference values); 91.2% converted to ICA II
Comparator Or Baseline
Icariside II (ICA II) oral: Cₘₐₓ 3.8× higher than ICA; AUC₀–ₜ 13.0× higher than ICA
Quantified Difference
Cₘₐₓ ratio (ICA II/ICA) = 3.8; AUC₀–ₜ ratio (ICA II/ICA) = 13.0; Oral conversion rate = 91.2%
Conditions
Rat model; intragastric (oral) administration; UPLC-MS/MS quantification in plasma
Why This Matters
Investigators must understand that orally administered icariin functions primarily as a prodrug, with circulating exposure dominated by the metabolite icariside II; procurement of icariin is appropriate for oral prodrug studies, while icariside II is indicated when direct metabolite exposure is the experimental objective.
[1] Tao Cheng et al. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats. Molecules. 2015; 20(12): 21274-21286. DOI: 10.3390/molecules201219771. View Source
PDE5 Inhibition by Icariin Derivative vs. Sildenafil
Parent icariin (1) exhibits PDE5A1 inhibition with an IC₅₀ of 5.9 μM. Structural modification by replacing both sugar residues at C3 and C7 with hydroxyethyl groups produced 3,7-bis(2-hydroxyethyl)icaritin (compound 5), which potently inhibited PDE5A1 with an IC₅₀ very close to that of the clinical PDE5 inhibitor sildenafil (75 nM vs 74 nM). Compound 5 was 80 times more potent than parent icariin and demonstrated superior selectivity versus PDE6 and cAMP-PDE compared to sildenafil [1].
Compound 5 is 80-fold more potent than parent icariin (5.9 μM / 75 nM = 78.7×); compound 5 IC₅₀ differs from sildenafil by 1 nM
Conditions
In vitro enzyme assay using human recombinant PDE5A1
Why This Matters
Icariin serves as an essential starting scaffold for medicinal chemistry optimization; procurement of icariin enables access to a structural platform that, through defined synthetic modifications, yields PDE5 inhibitors with potency rivaling FDA-approved drugs and potentially improved selectivity.
[1] Mario Dell'Agli et al. Potent Inhibition of Human Phosphodiesterase-5 by Icariin Derivatives. Journal of Natural Products. 2008; 71(9): 1513-1517. DOI: 10.1021/np800049y. PMID: 18778098. View Source
Osteogenesis and VEGF Expression: Icariin vs. Icariside II
A comparative study evaluating icariin (ICA, optimal concentration 10⁻⁵ mol/L) and icariside II (ICSII, optimal concentration 10⁻⁶ mol/L) in rat bone marrow mesenchymal stem cells (rBMSCs) revealed no significant difference in osteogenic differentiation capacity. However, ICSII exhibited significantly stronger promotion of the angiogenic differentiation marker VEGF compared to ICA, while both compounds activated ERK1/2 phosphorylation via the MAPK/ERK1/2 signaling pathway [1].
Osteogenesis vs VEGFReported
Osteogenesis: comparable between ICA and ICSIIVEGF marker: ICSII significantly stronger
Supports angiogenesis endpoint context
rBMSC model; optimal conc. ICA 10⁻⁵ M, ICSII 10⁻⁶ M
Icariside II (ICSII): osteogenic differentiation (RUNX2, OCN, OPN) — positive, no significant difference from ICA; angiogenic marker VEGF — significantly stronger promotion than ICA; optimal concentration 10⁻⁶ mol/L
Quantified Difference
No significant difference in osteogenic ability; ICSII superior to ICA for VEGF promotion (qualitative difference reported; quantitative VEGF expression data in full article)
Conditions
Rat bone marrow mesenchymal stem cells (rBMSCs); CCK8, ALP activity assay, flow apoptosis assay, alizarin red staining, Western blot, RT-PCR
Why This Matters
Selection between icariin and icariside II for bone tissue engineering or osteoporosis research should consider the differential angiogenic activity: icariside II is preferred when enhanced vascularization is a desired therapeutic outcome, while icariin provides equivalent osteogenic induction.
[1] Shanshan Ji et al. Investigation of the osteogenic effects of ICA and ICSII on rat bone marrow mesenchymal stem cells. Scientific Reports. 2025; 15: 3060. DOI: 10.1038/s41598-025-86501-1. View Source
MDR Reversal by Icaritin vs. Icariin and Icariside II
In a comparative study evaluating the reversal of multidrug resistance (MDR) in doxorubicin-resistant MG-63/DOX human osteosarcoma cells, icaritin (ICT) exhibited the strongest MDR reversal effect among the three tested compounds (icariin, icariside II, and icaritin). Icaritin showed no obvious cytotoxicity on both MG-63 parental and MG-63/DOX resistant cells at concentrations ranging from 1 to 10 μmol·L⁻¹, and enhanced doxorubicin-induced apoptosis in a dose-dependent manner [1].
MDR ReversalReported
1Icaritin
2Icariside II
3Icariin
Supports MDR reversal endpoint review
MG-63/DOX cells; no cytotoxicity of icaritin at 1–10 µM
MDR reversal potency and cytotoxicity in MG-63/DOX osteosarcoma cells
Target Compound Data
Icariin: weak MDR reversal effect (baseline reference in comparative study)
Comparator Or Baseline
Icariside II: intermediate MDR reversal effect; Icaritin: strongest MDR reversal effect among the three, with no cytotoxicity at 1–10 μmol·L⁻¹
Quantified Difference
Icaritin > Icariside II > Icariin (rank order of MDR reversal efficacy); Icaritin: no cytotoxicity at 1–10 μmol·L⁻¹
Conditions
MG-63/DOX doxorubicin-resistant human osteosarcoma cells; rhodamine 123 accumulation assay; apoptosis assay; mRNA and protein expression analysis
Why This Matters
For MDR reversal studies in cancer chemotherapy, icaritin rather than icariin is the appropriate selection; investigators purchasing icariin must account for its in vivo conversion to icaritin to achieve the observed MDR reversal effects, as the parent compound alone shows limited direct activity.
[1] Reversal of multidrug resistance by icaritin in doxorubicin-resistant human osteosarcoma cells. Chinese Journal of Natural Medicines. 2018; DOI: Not specified in search results. Accessed via BVSALUD abstract. View Source
Estrogenic Activity of Metabolites vs. Parent Icariin
Evaluation of icariin and its metabolites on ER-positive MCF-7 human breast cancer cells revealed that parent icariin failed to exhibit any estrogenic proliferative effect. In contrast, the metabolites icaritin and desmethylicaritin significantly increased cell proliferation, with cell numbers increasing from 1.61- to 4.14-fold compared with untreated controls. These findings demonstrate that icariin acts as a pro-estrogenic compound, with estrogenic activity conferred only after metabolic conversion in vivo [1].
Estrogenic ActivityReported
Icariin: no proliferative effectIcaritin/desmethylicaritin: 1.61–4.14× increase
Supports estrogen receptor pathway context
MCF-7 cells; activity appears only after metabolic conversion
Icaritin and desmethylicaritin increased cell number 1.61-fold to 4.14-fold versus untreated control; Icariin: no effect
Conditions
ER-positive MCF-7 human breast cancer cell line; MTT assay; in vitro
Why This Matters
In vitro estrogenicity screening using purified icariin will yield false-negative results; studies evaluating estrogenic or anti-osteoporotic mechanisms via estrogen receptor pathways must account for metabolic conversion or directly employ metabolites icaritin or desmethylicaritin.
[1] Determination of rat urinary metabolites of icariin in vivo and estrogenic activities of its metabolites on MCF-7 cells. 2005. PMID: Not available in search results. Accessed via POPLINE/Mendeley abstract. View Source
Icariin Application Scenarios
Medicinal Chemistry and PDE5 Inhibitor Lead Optimization
Icariin serves as a validated starting scaffold for structure-activity relationship (SAR) studies targeting PDE5 inhibition. Parent icariin (IC₅₀ = 5.9 μM) can be systematically modified at C3 and C7 glycoside positions to yield derivatives with dramatically enhanced potency—exemplified by 3,7-bis(2-hydroxyethyl)icaritin achieving an 80-fold improvement (IC₅₀ = 75 nM), a potency comparable to sildenafil (IC₅₀ = 74 nM) [1]. This established SAR trajectory justifies procurement of icariin for medicinal chemistry programs aiming to develop novel, selective PDE5 inhibitors with potentially improved PDE6 selectivity profiles.
Oral Prodrug Pharmacokinetic and Metabolism Studies
Icariin is the appropriate procurement choice for investigations requiring a defined prodrug with extensive first-pass metabolism. Following oral administration in rats, 91.2% of icariin is converted to icariside II, yielding circulating metabolite exposure where icariside II Cₘₐₓ and AUC₀–ₜ exceed parent compound by 3.8-fold and 13.0-fold, respectively [2]. Researchers studying oral bioavailability enhancement strategies, formulation development, or the pharmacological consequences of prodrug-to-active-metabolite conversion should select icariin over direct metabolite procurement.
Direct Cytotoxicity Screening in Cancer Pharmacology
For in vitro cancer cytotoxicity screening where the intact glycosylated flavonoid scaffold is hypothesized to confer unique activity, icariin rather than its metabolites is the required test compound. Comparative MTT assays across A549 (lung), A375P (melanoma), and MCF-7 (breast) cancer cell lines demonstrated that icariin exhibits superior direct cytotoxic potency relative to icariside II and icaritin . This finding indicates that glycosylation plays a critical role in icariin's direct anticancer activity, supporting icariin procurement for SAR studies exploring the relationship between glycosylation state and cytotoxicity.
Bone Tissue Engineering: Osteogenesis and Angiogenesis
Selection between icariin and icariside II for bone regeneration studies should be guided by the desired angiogenic component. While both compounds demonstrate comparable osteogenic differentiation capacity in rBMSCs (optimal concentrations: icariin 10⁻⁵ mol/L, icariside II 10⁻⁶ mol/L), icariside II exhibits significantly stronger promotion of the angiogenic marker VEGF [3]. Investigators procuring icariin should recognize that its osteogenic effects in vivo are partially mediated through metabolic conversion to icariside II, and that direct icariside II administration may provide enhanced vascularization outcomes.
Application
Selection Property
Validation Focus
PDE5 inhibitor lead optimization
Flavonoid scaffold with reported SAR trajectory
PDE5 potency and PDE6 selectivity profiling
Oral prodrug pharmacokinetic studies
High first-pass conversion to icariside II
Metabolite exposure modeling and formulation impact
VEGF and osteogenic marker expression in stem cell models
[1] Mario Dell'Agli et al. Potent Inhibition of Human Phosphodiesterase-5 by Icariin Derivatives. Journal of Natural Products. 2008; 71(9): 1513-1517. DOI: 10.1021/np800049y. View Source
[2] Tao Cheng et al. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats. Molecules. 2015; 20(12): 21274-21286. DOI: 10.3390/molecules201219771. View Source
[3] Shanshan Ji et al. Investigation of the osteogenic effects of ICA and ICSII on rat bone marrow mesenchymal stem cells. Scientific Reports. 2025; 15: 3060. DOI: 10.1038/s41598-025-86501-1. View Source
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